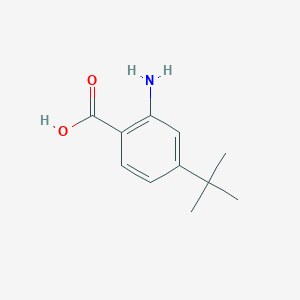

2-Amino-4-tert-butylbenzoic acid

Beschreibung

2-Amino-4-tert-butylbenzoic acid (CAS: 728945-64-0) is an aromatic carboxylic acid derivative with a molecular formula of $ \text{C}{11}\text{H}{15}\text{NO}_{2} $ and a molecular weight of 193.24 g/mol . It features a benzoic acid backbone substituted with an amino group at position 2 and a bulky tert-butyl group at position 2. This compound is commercially available in purities ranging from 95% to 97%, with pricing tiers depending on quantity (e.g., 1g: €82; 10g: €637) . Key physical properties include a boiling point of 328.3°C, a density of 1.131 g/cm³, and hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Its primary applications span organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs, with suppliers like American Elements emphasizing its role in life science research .

Eigenschaften

IUPAC Name |

2-amino-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGRZYQIUYNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562568 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728945-64-0 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butylbenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid followed by reduction. The nitration process introduces a nitro group at the second position of the benzene ring. This is achieved using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration.

The nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation. The reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also incorporates purification steps such as recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-tert-butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with phenols or amines.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azo compounds when coupled with phenols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

2-Amino-4-tert-butylbenzoic acid is utilized in the synthesis of various pharmaceutical intermediates. It serves as a building block in the development of drugs due to its amino and carboxylic acid functional groups, which can participate in different chemical reactions.

Case Study: Synthesis Pathways

Research has demonstrated that this compound can be synthesized through various methods, including diazotization and reduction reactions. For instance, a method outlined in a patent involves the use of p-tert-butylphenol as a starting material to produce 2-amino-4-tert-butylphenol, which can subsequently be converted into other derivatives with pharmaceutical relevance .

Material Science

The compound is employed in material science as a stabilizer for polymers and resins. Its ability to enhance thermal stability makes it valuable in the production of heat-resistant materials.

Application in PVC Stabilization

Metal salts derived from this compound are used as heat stabilizers in polyvinyl chloride (PVC) formulations, improving their durability and resistance to degradation under heat .

Cosmetic Industry

Due to its properties, this compound is incorporated into cosmetic formulations, particularly in sunscreens and skin care products as a UV filter.

Case Study: Sunscreen Formulations

The compound acts as an effective UVA blocker when formulated with other ingredients, enhancing the sun protection factor (SPF) of cosmetic products .

Lubricants and Coatings

The compound is also found in lubricants and coatings, where it contributes to improved performance characteristics such as corrosion resistance and thermal stability.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis | Acts as a building block |

| Material Science | PVC stabilization | Enhances thermal stability |

| Cosmetics | UV filter in sunscreens | Provides UVA protection |

| Industrial | Lubricants and coatings | Improves performance characteristics |

Research Insights

Recent studies have highlighted the importance of hydrogen bonding interactions involving this compound in self-assembly processes, which can lead to novel material designs with tailored properties . These insights open avenues for further exploration in nanotechnology and advanced material applications.

Biologische Aktivität

2-Amino-4-tert-butylbenzoic acid (also known as 2-Amino-4-(tert-butyl)benzoic acid) is a compound of increasing interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

This compound is an aromatic amino acid derivative characterized by the presence of an amino group and a tert-butyl group attached to the benzene ring. Its molecular formula is C11H15NO2, and it has a molecular weight of 193.25 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for several pharmacological applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study investigated its effects on various bacterial strains, demonstrating significant inhibition against Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating inflammatory responses. This property could make it useful in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

3. Sirtuin Inhibition

Notably, this compound has been identified as a potent inhibitor of yeast sirtuin (Sir2p). Inhibition of Sir2p can influence various cellular processes, including aging and metabolism. This activity opens avenues for research into its effects on longevity and metabolic diseases .

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to downstream effects.

- Receptor Modulation : It has been suggested that this compound may act on various receptors, influencing signaling pathways related to inflammation and cell proliferation .

- Structural Similarity : Its structural similarity to other bioactive compounds allows it to mimic their actions or inhibit their functions effectively.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound involved testing against multiple bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Effects in Cell Cultures

In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 50 µM Compound | 80 | 90 |

| 100 µM Compound | 50 | 60 |

This data indicates a dose-dependent reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of substituted benzoic acid derivatives significantly impacts their physicochemical properties and applications. Below is a detailed comparison of 2-amino-4-tert-butylbenzoic acid with analogous compounds:

Structural and Functional Group Variations

Physicochemical Properties

| Property | This compound | 2-Amino-4-bromobenzoic acid | 2-Amino-N-tert-butylbenzamide |

|---|---|---|---|

| Boiling Point (°C) | 328.3 | Not reported | Not reported |

| Density (g/cm³) | 1.131 | Not reported | Not reported |

| Hazard Profile | H315, H319, H335 | Caution for research use | Not reported |

| Purity (Commercial) | 95–97% | Not specified | 97% |

Key Differences and Implications

Bromine in 2-amino-4-bromobenzoic acid enhances electrophilicity, making it reactive in cross-coupling reactions .

Functional Group Influence: Carboxylic acids (e.g., this compound) exhibit acidity ($ \text{p}K_a \approx 2–3 $), enabling salt formation for drug delivery. Amides (e.g., 2-amino-N-tert-butylbenzamide) are neutral, improving membrane permeability .

Research Applications :

- The benzoic acid derivatives are preferred in drug synthesis, while nitriles and sulfonamides (e.g., Combi-Blocks’ WZ-9382) are explored for specialty chemicals .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-tert-butylbenzoic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

tert-Butyl Introduction : Friedel-Crafts alkylation using tert-butyl chloride on a benzoic acid precursor under acidic conditions (e.g., AlCl₃ catalyst) .

Amino Group Incorporation : Nitration followed by reduction (e.g., using Fe/HCl) or direct amination via Buchwald-Hartwig coupling, depending on substrate compatibility .

Characterization : Use HPLC for purity analysis (>98%), NMR (¹H/¹³C) to confirm tert-butyl and amino group positions, and FTIR to verify carboxylic acid (-COOH) and amine (-NH₂) functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates (Category 4 acute toxicity via inhalation ).

- Waste Disposal : Segregate acidic waste and neutralize before disposal (pH 6–8) to comply with environmental regulations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may enhance NH₂ proton visibility but broaden tert-butyl signals .

- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals from aromatic protons and tert-butyl groups .

- Cross-Validation : Match experimental data with computational predictions (e.g., DFT-based chemical shift calculators) .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological assays?

- Methodological Answer :

- pH Control : Maintain pH 4–6 to prevent deprotonation of the carboxylic acid group, which enhances solubility but reduces stability .

- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the amino group .

- Storage : Lyophilize and store at -20°C under argon to minimize hydrolysis and oxidative degradation .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Activation Reagents : Use HATU or EDCI/HOBt for efficient carboxylate activation, as the bulky tert-butyl group may hinder traditional DCC-mediated coupling .

- Kinetic Analysis : Monitor reaction progress via LC-MS; tert-butyl steric hindrance may reduce coupling yields by 15–20% compared to unsubstituted analogs .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Assessment : Verify purity via DSC (Differential Scanning Calorimetry) to rule out impurities affecting melting ranges .

- Crystallization Solvents : Compare recrystallization solvents (e.g., ethanol vs. ethyl acetate); polar solvents may yield higher-melting polymorphs .

Applications in Drug Development

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

- Cell Viability : Pair with MTT assays in cancer cell lines (e.g., HeLa) to correlate enzyme inhibition with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.